3-chloro-5-(ethylsulfanyl)aniline hydrochloride
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Overview
Description
3-chloro-5-(ethylsulfanyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a chlorine atom, an ethylsulfanyl group, and an aniline moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(ethylsulfanyl)aniline hydrochloride typically involves the chlorination of 5-(ethylsulfanyl)aniline. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the aromatic ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction conditions. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(ethylsulfanyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-(ethylsulfanyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-5-(ethylsulfanyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-chloroaniline: Lacks the ethylsulfanyl group.
5-(ethylsulfanyl)aniline: Lacks the chlorine atom.
3-chloro-4-(methylsulfanyl)aniline: Contains a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
3-chloro-5-(ethylsulfanyl)aniline hydrochloride is unique due to the presence of both the chlorine atom and the ethylsulfanyl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
CAS No. |
2770358-92-2 |
---|---|
Molecular Formula |
C8H11Cl2NS |
Molecular Weight |
224.15 g/mol |
IUPAC Name |
3-chloro-5-ethylsulfanylaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClNS.ClH/c1-2-11-8-4-6(9)3-7(10)5-8;/h3-5H,2,10H2,1H3;1H |
InChI Key |
VDNKEBFCOZCKRU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=CC(=C1)N)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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